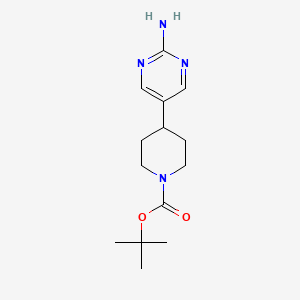

Tert-butyl 4-(2-aminopyrimidin-5-YL)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 4-(2-aminopyrimidin-5-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H22N4O2. It is often used as an intermediate in the synthesis of various biologically active molecules. This compound is characterized by the presence of a tert-butyl ester group, a piperidine ring, and an aminopyrimidine moiety, making it a versatile building block in medicinal chemistry and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-aminopyrimidin-5-yl)piperidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with tert-butyl 4-hydroxypiperidine-1-carboxylate and 2-aminopyrimidine.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate. The reaction mixture is typically heated to facilitate the formation of the desired product.

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-(2-aminopyrimidin-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 4-(2-aminopyrimidin-5-yl)piperidine-1-carboxylate has several scientific research applications, including:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.

Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

Industrial Applications: The compound is employed in the development of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of tert-butyl 4-(2-aminopyrimidin-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyrimidine moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target protein. This modulation can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.

Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Used as an organic chemical synthesis intermediate.

Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: Used as a pharmaceutical intermediate.

Uniqueness

Tert-butyl 4-(2-aminopyrimidin-5-yl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and serve as a versatile intermediate in the synthesis of biologically active compounds. Its aminopyrimidine moiety provides distinct binding properties, making it valuable in medicinal chemistry for the development of enzyme inhibitors and receptor modulators.

Biologische Aktivität

Tert-butyl 4-(2-aminopyrimidin-5-YL)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, including its pharmacological effects, structure-activity relationships, and relevant case studies.

- Molecular Formula : C₁₄H₁₈N₄O₂

- Molecular Weight : 278.35 g/mol

- CAS Number : 1563528-92-6

- Melting Point : Not explicitly stated in the sources but typically ranges between 142–146 °C for similar compounds .

Antiviral Properties

Recent studies have highlighted the antiviral potential of pyrimidine derivatives, including those similar to this compound. For instance, compounds with β-amino acid moieties have shown promising activity against various viruses, including the tobacco mosaic virus and herpes simplex virus (HSV) . The mechanisms of action often involve inhibition of viral replication and interference with viral entry into host cells.

Anticancer Activity

The compound has been evaluated for its anticancer properties. In particular, related pyrimidine derivatives have demonstrated significant inhibitory effects on cancer cell lines, including triple-negative breast cancer (TNBC) cells. For example, a study reported that certain pyrimidine-based compounds exhibited IC50 values as low as 0.126 μM against MDA-MB-231 cells, indicating potent growth inhibition . The selectivity index for these compounds suggests a favorable therapeutic window, making them candidates for further development.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by several structural factors:

- Amino Group Positioning : The position of the amino group on the pyrimidine ring significantly affects the compound's binding affinity and biological activity.

- Piperidine Ring Modifications : Alterations to the piperidine moiety can enhance or reduce activity, depending on the specific substituents introduced.

Study on Antiviral Activity

One notable study investigated a series of pyrimidine derivatives, including compounds structurally related to this compound. The results indicated that these compounds exhibited higher antiviral activities compared to standard treatments at concentrations around 500 μg/mL .

Anticancer Efficacy in Animal Models

In vivo studies using BALB/c nude mice inoculated with MDA-MB-231 cells revealed that treatment with pyrimidine derivatives led to significant reductions in tumor size and metastasis compared to control groups. The treatment regimen lasted for 30 days and demonstrated a marked decrease in metastatic nodules .

Summary of Findings

| Biological Activity | Observations |

|---|---|

| Antiviral | Effective against tobacco mosaic virus and HSV with IC50 values < 0.126 μM. |

| Anticancer | Significant inhibition of TNBC cell lines; favorable therapeutic index observed in animal models. |

Eigenschaften

Molekularformel |

C14H22N4O2 |

|---|---|

Molekulargewicht |

278.35 g/mol |

IUPAC-Name |

tert-butyl 4-(2-aminopyrimidin-5-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-6-4-10(5-7-18)11-8-16-12(15)17-9-11/h8-10H,4-7H2,1-3H3,(H2,15,16,17) |

InChI-Schlüssel |

QSGYUDUYAHNSAH-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=C(N=C2)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.